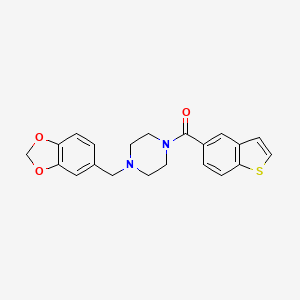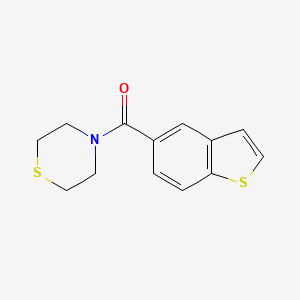![molecular formula C14H20N2O4S B5567884 N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)
N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate procedures that are tailored to introduce specific functional groups or to achieve certain molecular architectures. For instance, compounds with similar structures have been synthesized through methods such as the Sonogashira cross-coupling reaction, highlighting the importance of precise conditions and reagents to obtain the desired product with high yield and purity (Durgadas, Mukkanti, & Pal, 2013).
Molecular Structure Analysis
The detailed understanding of a compound's molecular structure is fundamental to predict its reactivity, stability, and interaction with biological targets. Techniques like NMR, IR, and X-ray crystallography are pivotal in elucidating the structural parameters, electron behavior, and wave functional properties of similar compounds, aiding in the understanding of their biological interactions (Bharathy et al., 2021).
Chemical Reactions and Properties
The reactivity of N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide can be inferred by studying related compounds, which undergo various chemical reactions based on their functional groups. For example, compounds containing the acetamide group can participate in nucleophilic substitution reactions or can be modified to introduce new functional groups, expanding their chemical diversity and applicability (Sharma et al., 2018).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are crucial for its application in different fields. These properties are determined by the compound's molecular structure and can significantly affect its handling and formulation. For example, the crystal structure analysis provides insights into the compound's stability and interactions at the molecular level, which are essential for the development of pharmaceutical formulations (Gowda et al., 2008).
Applications De Recherche Scientifique
Electronic and Biological Interactions
N-[4-(Ethylsulfamoyl)phenyl]acetamide has been studied for its structural parameter, electron behavior, wave function, and biological properties using the Gaussian 16 W DFT tool. Investigations in the solvent phase focused on optimized geometrical properties, wave functional properties such as electron localization functions, and intermolecular interaction analysis. The compound's reactivity in polar liquids and its intra molecular interactions were also studied, alongside vibrational spectroscopic assignment through quantum computation. Additionally, the drug mechanism ADMET and mol inspiration values were predicted, with a molecular docking study carried out to explore fungal and cancer activities of the compound Bharathy et al., 2021.
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs' natural synthesis. Research into its chemoselective monoacetylation using Novozym 435 as a catalyst highlighted the synthesis's efficiency under various conditions, offering insights into process optimization, mechanisms, and kinetics for drug development Magadum & Yadav, 2018.
Antifungal Agent Development
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent antifungal agents against Candida and Aspergillus species. The introduction of specific modifications to the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity, leading to the discovery of compounds with significant in vitro and in vivo efficacy against various fungi species Bardiot et al., 2015.
Synthesis and Anticancer Drug Development
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity confirmation via in silico modeling studies targeting the VEGFr receptor provides a foundation for novel anticancer drug development. This work demonstrates the compound's potential in treating cancer through structural and molecular docking analysis Sharma et al., 2018.
Propriétés
IUPAC Name |
N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12(17)15-7-6-13-2-4-14(5-3-13)21(18,19)16-8-10-20-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXVVSQVUOBOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)
![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)
![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)
![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)
![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)